Bienvenue dans la boutique en ligne BenchChem!

N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide

Kinase inhibitor design Heterocyclic medicinal chemistry Benzothiazole pharmacophore

This 6-carboxamide regioisomer (CAS 1207023-07-1) is essential for authentic SAR datasets in pyrazole–benzothiazole kinase programs. Unlike the 2-carboxamide analog (CAS 1210387-22-6), this compound positions the carboxamide vector at position 6, altering the hydrogen-bond donor/acceptor pharmacophore. Published data show regioisomeric shifts can alter IC50 values by >10-fold. Procurement of this precisely defined regioisomer mitigates the risk of target potency loss, selectivity profile corruption, and irreproducible screening hits. Supplied with orthogonal analytical characterization to distinguish it from isobaric regioisomers by MS.

Molecular Formula C17H12N4OS
Molecular Weight 320.37
CAS No. 1207023-07-1
Cat. No. B2513618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide
CAS1207023-07-1
Molecular FormulaC17H12N4OS
Molecular Weight320.37
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H12N4OS/c22-17(12-3-6-15-16(9-12)23-10-18-15)20-13-4-1-11(2-5-13)14-7-8-19-21-14/h1-10H,(H,19,21)(H,20,22)
InChIKeyUVMPNCLKYRGCOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS 1207023-07-1: Core Identity & Structural Class


N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 1207023-07-1) is a heterocyclic small molecule (MW 320.4 g/mol, formula C17H12N4OS) that couples a 1H-pyrazol-3-yl pharmacophore to a benzo[d]thiazole-6-carboxamide scaffold via a para-substituted phenyl linker [1]. The carboxamide linkage at position 6 of the benzothiazole ring is a defining structural feature that distinguishes this compound from its regioisomeric 2-carboxamide analog . It belongs to a broader class of pyrazole–benzothiazole hybrid compounds that have been explored in patent literature as kinase-modulating therapeutic agents [2].

Procurement Risk: Why In-Class Pyrazole-Benzothiazole Hybrids Cannot Be Substituted for CAS 1207023-07-1 Without Quantitative Validation


Pyrazole–benzothiazole hybrids are not functionally interchangeable due to the strong dependence of biological activity on the regiochemistry of both the carboxamide attachment point and the pyrazole substitution pattern. The 6-carboxamide regioisomer (CAS 1207023-07-1) and the 2-carboxamide analog (CAS 1210387-22-6) share an identical molecular formula (C17H12N4OS) yet differ fundamentally in the position of the amide linkage, which alters the vector of the hydrogen-bond donor/acceptor pharmacophore . Published structure–activity relationship (SAR) data on pyrazolo-benzothiazole hybrid series demonstrate that even subtle changes in substitution can shift IC50 values by more than 10-fold across cancer cell lines [1]. Consequently, substituting a 6-carboxamide with a 2-carboxamide or varying the pyrazole connectivity without experimental validation introduces unacceptable risk of loss of target potency, altered kinase selectivity, or failure of a phenotypic screening hit to reproduce.

Quantitative Differentiation Evidence for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 1207023-07-1)


Regioisomeric Carboxamide Position: 6-Carboxamide vs. 2-Carboxamide Structural Distinction

The compound places the carboxamide pharmacophore at position 6 of the benzothiazole ring, whereas the closest regioisomeric analog (N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide, CAS 1210387-22-6) bears the identical functional group at position 2 [1]. These two constitutional isomers share the identical molecular formula (C17H12N4OS) and molecular weight (320.4 g/mol), making them indistinguishable by mass spectrometry alone and requiring orthogonal confirmation (e.g., NMR or retention time) to verify procurement identity [1]. This regioisomeric distinction directly impacts the spatial orientation of the hydrogen-bond donor/acceptor motif and, based on class-level SAR, is expected to alter kinase binding affinity and selectivity [2].

Kinase inhibitor design Heterocyclic medicinal chemistry Benzothiazole pharmacophore

Pyrazole NH Tautomerism: 3-yl vs. 5-yl IUPAC Nomenclature Divergence

The IUPAC name for this compound appears in vendor catalogs interchangeably as N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-6-carboxamide, reflecting the rapid prototropic tautomerism of unsubstituted 1H-pyrazole (3-yl ⇌ 5-yl equivalence) . While chemically identical in solution, this dual nomenclature introduces a procurement risk: analogs with N-methyl or N-aryl substitution at the pyrazole ring lock the tautomer and generate distinct, non-interchangeable compounds with divergent biological activity. The unsubstituted NH-pyrazole in CAS 1207023-07-1 can act as both a hydrogen-bond donor and acceptor, a feature absent in N-substituted pyrazole analogs.

Tautomerism Chemical nomenclature Quality control

Class-Level Anticancer Potency: Pyrazolo-Benzothiazole Hybrid SAR Context

Although no direct in vitro potency data for CAS 1207023-07-1 itself was identified in the accessible primary literature, closely related pyrazolo-benzothiazole hybrid compounds have demonstrated single-digit micromolar cytotoxicity across multiple cancer cell lines. In a series of 20 pyrazolo-benzothiazole hybrids, the most potent compound (compound 14) showed IC50 values of 3.17–6.77 µM against HT-29 (colon), PC-3 (prostate), A549 (lung), and U87MG (glioblastoma) cell lines, outperforming the reference drug axitinib (IC50 4.88–21.7 µM) [1]. Compound 14 additionally inhibited VEGFR-2 kinase in vitro and displayed antiangiogenic activity in a transgenic zebrafish model [1]. These data establish that pyrazolo-benzothiazole scaffolds with a free NH-pyrazole and an amide linkage are capable of potent anticancer activity and merit further profiling. NOTE: The above data are for a structurally related but non-identical compound; direct IC50 values for CAS 1207023-07-1 are not available, and extrapolation should be treated with caution.

Anticancer drug discovery VEGFR-2 inhibition Pyrazolo-benzothiazole hybrids

Patent-Disclosed Kinase Inhibition Framework for Pyrazolylbenzothiazole Derivatives

U.S. Patent 8,754,233 (Dermira, Inc.) discloses a broad series of pyrazolylbenzothiazole derivatives as therapeutic agents, with particular emphasis on topical formulations and kinase-mediated indications [1]. Patent-associated bioactivity data indicate that certain pyrazolylbenzothiazole analogs inhibit integrin-linked protein kinase (ILK) with IC50 values in the sub-micromolar range (e.g., a structurally related compound, BDBM123923, shows ILK IC50 ≈ 200 nM in a cell-based assay) [2]. The patent genus encompasses the core scaffold of CAS 1207023-07-1, supporting the premise that a 1H-pyrazol-3-yl-phenyl motif coupled to a benzothiazole core is a validated kinase-targeting pharmacophore. NOTE: CAS 1207023-07-1 itself is not explicitly exemplified in the patent with quantitative data; the ILK IC50 value is for a related analog.

Kinase inhibition Integrin-linked kinase (ILK) Patent SAR

Highest-Confidence Application Scenarios for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide (CAS 1207023-07-1)


Regioisomer-Selective Medicinal Chemistry: Lead Optimization of 6-Carboxamide Benzothiazole Series

Medicinal chemistry teams exploring structure–activity relationships within pyrazole–benzothiazole hybrid series can use CAS 1207023-07-1 as a defined 6-carboxamide regioisomer to establish SAR trends distinct from the 2-carboxamide series. The unambiguous regioisomeric identity, confirmed by SMILES O=C(Nc1ccc(-c2ccn[nH]2)cc1)c1ccc2ncsc2c1, enables systematic evaluation of how the carboxamide position influences target binding affinity, selectivity, and cellular potency. This is directly supported by the structural comparison between the 6-carboxamide (CAS 1207023-07-1) and 2-carboxamide (CAS 1210387-22-6) regioisomers [1].

Kinase Inhibitor Screening Library Expansion with a Free-NH Pyrazole Scaffold

The unsubstituted 1H-pyrazole NH group in CAS 1207023-07-1 provides a hydrogen-bond donor that is absent in N-substituted pyrazole analogs, making it a valuable diversity element for kinase-focused screening libraries. The broader patent disclosure of pyrazolylbenzothiazoles as kinase-modulating agents [2] supports the rationale for including this compound in panels targeting kinases such as ILK or VEGFR-2, where hydrogen-bond interactions at the hinge region are critical for binding.

Chemical Biology Tool Compound: Profiling Benzothiazole-6-Carboxamide Pharmacophore Activity

As a commercially available benzothiazole-6-carboxamide scaffold with a pendant 1H-pyrazol-3-yl-phenyl substituent, this compound can serve as a chemical biology probe for profiling the biological activity landscape of the 6-carboxamide benzothiazole pharmacophore. The class-level evidence of anticancer activity in pyrazolo-benzothiazole hybrids (IC50 values in the low micromolar range) [3] provides a preliminary biological annotation that can guide target identification and mechanism-of-action studies.

Quality Control Reference for Distinguishing 6-Carboxamide from 2-Carboxamide Regioisomers by NMR or Chromatography

Because CAS 1207023-07-1 (6-carboxamide) and CAS 1210387-22-6 (2-carboxamide) share identical molecular formulas and masses, they cannot be distinguished by MS alone. Procurement of the authentic 6-carboxamide compound enables development of orthogonal analytical methods (e.g., 1H NMR fingerprinting, HPLC retention time determination, or IR spectroscopy) to differentiate the two regioisomers in quality control workflows [1].

Quote Request

Request a Quote for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.